molecular formula C19H29FN2O B5356758 4-{2-[1-(5-fluoro-2-methylbenzyl)-2-piperidinyl]ethyl}morpholine

4-{2-[1-(5-fluoro-2-methylbenzyl)-2-piperidinyl]ethyl}morpholine

Cat. No. B5356758
M. Wt: 320.4 g/mol
InChI Key: UCICNSCPVIKPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[1-(5-fluoro-2-methylbenzyl)-2-piperidinyl]ethyl}morpholine, also known as FMe-Morpholine, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying the mechanisms of action of certain drugs and as a potential treatment for a range of medical conditions. In

Scientific Research Applications

4-{2-[1-(5-fluoro-2-methylbenzyl)-2-piperidinyl]ethyl}morpholinene has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves its use as a tool for studying the mechanisms of action of certain drugs. 4-{2-[1-(5-fluoro-2-methylbenzyl)-2-piperidinyl]ethyl}morpholinene has been shown to bind to specific receptors in the brain, which can help researchers better understand how certain drugs interact with these receptors.
In addition to its use as a research tool, 4-{2-[1-(5-fluoro-2-methylbenzyl)-2-piperidinyl]ethyl}morpholinene has also been studied for its potential therapeutic applications. For example, it has been shown to have anti-inflammatory properties, which could make it a potential treatment for conditions such as arthritis and other inflammatory diseases.

Mechanism of Action

4-{2-[1-(5-fluoro-2-methylbenzyl)-2-piperidinyl]ethyl}morpholinene acts by binding to specific receptors in the brain, including the sigma-1 receptor. This receptor is involved in a variety of cellular processes, including calcium signaling and the regulation of ion channels. By binding to this receptor, 4-{2-[1-(5-fluoro-2-methylbenzyl)-2-piperidinyl]ethyl}morpholinene can modulate these processes, which can have a range of effects on the body.
Biochemical and Physiological Effects:
4-{2-[1-(5-fluoro-2-methylbenzyl)-2-piperidinyl]ethyl}morpholinene has been shown to have a range of biochemical and physiological effects. For example, it has been shown to modulate the activity of certain ion channels in the brain, which can affect neuronal excitability. It has also been shown to have anti-inflammatory properties, which could make it a potential treatment for a range of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{2-[1-(5-fluoro-2-methylbenzyl)-2-piperidinyl]ethyl}morpholinene in lab experiments is its specificity. Because it binds to specific receptors in the brain, it can be used to study the effects of drugs on these receptors without affecting other areas of the body. However, one limitation of using 4-{2-[1-(5-fluoro-2-methylbenzyl)-2-piperidinyl]ethyl}morpholinene is that it can be difficult to synthesize, which can limit its availability for research.

Future Directions

There are many potential future directions for research involving 4-{2-[1-(5-fluoro-2-methylbenzyl)-2-piperidinyl]ethyl}morpholinene. One area of research could involve exploring its potential therapeutic applications, particularly as a treatment for inflammatory diseases. Another area of research could involve studying its effects on specific ion channels in the brain, which could help researchers better understand the mechanisms of action of certain drugs. Additionally, future research could focus on developing more efficient synthesis methods for 4-{2-[1-(5-fluoro-2-methylbenzyl)-2-piperidinyl]ethyl}morpholinene, which could increase its availability for research.

Synthesis Methods

The synthesis of 4-{2-[1-(5-fluoro-2-methylbenzyl)-2-piperidinyl]ethyl}morpholinene involves a multi-step process that begins with the reaction of 5-fluoro-2-methylbenzylamine with 2-bromoethylmorpholine. This reaction results in the formation of the intermediate compound 4-{2-[1-(5-fluoro-2-methylbenzyl)-2-piperidinyl]ethyl}morpholine hydrobromide. This intermediate is then treated with sodium hydroxide to produce the final product, 4-{2-[1-(5-fluoro-2-methylbenzyl)-2-piperidinyl]ethyl}morpholinene.

properties

IUPAC Name

4-[2-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-2-yl]ethyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29FN2O/c1-16-5-6-18(20)14-17(16)15-22-8-3-2-4-19(22)7-9-21-10-12-23-13-11-21/h5-6,14,19H,2-4,7-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCICNSCPVIKPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CN2CCCCC2CCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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